

Spectroscopic data of 1,2-bis(cyanomethyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Phenylenediacetonitrile

Cat. No.: B147420

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 1,2-bis(cyanomethyl)benzene

Introduction

1,2-Bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile, is an organic compound with the chemical formula $C_{10}H_8N_2$.^[1] Its structure consists of a benzene ring substituted with two cyanomethyl ($-CH_2CN$) groups at adjacent positions. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including optical brighteners.^[2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 1,2-bis(cyanomethyl)benzene, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(cyanomethyl)benzene in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 1,2-bis(cyanomethyl)benzene exhibits characteristic peaks corresponding to its aromatic and nitrile functionalities.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3030	C-H Stretch	Aromatic C-H
~2930	C-H Stretch	Methylene (-CH ₂ -)
~2250	C≡N Stretch	Nitrile (-C≡N)
~1490, ~1450	C=C Stretch	Aromatic Ring
~750	C-H Bend (out-of-plane)	Ortho-disubstituted Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1,2-bis(cyanomethyl)benzene, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-bis(cyanomethyl)benzene is relatively simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	Multiplet	4H	Aromatic protons (Ar-H)
~3.80	Singlet	4H	Methylene protons (-CH ₂ CN)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~133	Quaternary Aromatic Carbon (C-CH ₂ CN)
~130	Aromatic CH
~128	Aromatic CH
~117	Nitrile Carbon (-C \equiv N)
~22	Methylene Carbon (-CH ₂ CN)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2-bis(cyanomethyl)benzene provides information about its molecular weight and fragmentation pattern. The exact mass of the molecule is 156.068748 g/mol .[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Interpretation
156	Molecular Ion [M] ⁺
116	[M - CH ₂ CN] ⁺
90	[C ₇ H ₆] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol

- **Sample Preparation:** A small amount of solid 1,2-bis(cyanomethyl)benzene is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

- **Data Processing:** A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric and instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

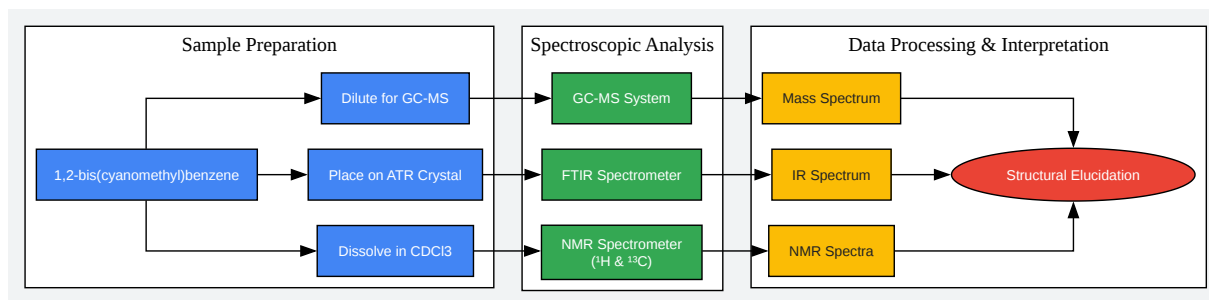
- **Sample Preparation:** Approximately 5-10 mg of 1,2-bis(cyanomethyl)benzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.^{[3][4]}
- **Data Processing:** The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via direct infusion.^[1]
- **Ionization:** Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 1,2-bis(cyanomethyl)benzene.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of 1,2-bis(cyanomethyl)benzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1,2-Bis(cyanomethyl)benzene | 613-73-0 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic data of 1,2-bis(cyanomethyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b147420#spectroscopic-data-of-1-2-bis-cyanomethyl-benzene\]](https://www.benchchem.com/product/b147420#spectroscopic-data-of-1-2-bis-cyanomethyl-benzene)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com